molecular formula C19H29N3O2 B3812449 ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate

ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate

Cat. No. B3812449
M. Wt: 331.5 g/mol
InChI Key: SCBCZBMKUNASDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate, also known as EBPC, is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized for its potential use as a drug in the treatment of various diseases.

Mechanism of Action

The mechanism of action of ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate is not fully understood, but it is believed to act on various molecular targets in the body, including ion channels and receptors. It has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which play a role in various physiological processes.
Biochemical and Physiological Effects
ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters in the brain, resulting in improved cognitive function. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

Ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has a low toxicity profile, making it safe for use in animal studies. However, one limitation of ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, its potential use in the treatment of cancer and cardiovascular diseases warrants further investigation. Overall, ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate shows promise as a therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.

Scientific Research Applications

Ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use in the treatment of cancer and cardiovascular diseases.

properties

IUPAC Name

ethyl 4-(3-anilinopiperidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-2-24-19(23)21-13-10-18(11-14-21)22-12-6-9-17(15-22)20-16-7-4-3-5-8-16/h3-5,7-8,17-18,20H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBCZBMKUNASDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-anilino-1,4'-bipiperidine-1'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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